molecular formula C₆H₂FN₃O₃ B134193 4-Fluoro-7-nitrobenzofurazan CAS No. 29270-56-2

4-Fluoro-7-nitrobenzofurazan

Cat. No.: B134193
CAS No.: 29270-56-2
M. Wt: 183.1 g/mol
InChI Key: PGZIDERTDJHJFY-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitrobenzofurazan (NBD-F; CAS 29270-56-2) is a fluorogenic reagent with the molecular formula C₆H₂FN₃O₃ and a molecular weight of 183.098 g/mol . It is a yellow crystalline powder with a melting point of 53–57°C and solubility in polar organic solvents such as DMSO, methanol, and acetonitrile . NBD-F is widely used as a derivatization agent in analytical chemistry due to its ability to react with primary and secondary amines, thiols, and hydroxyl groups, forming stable fluorescent adducts with excitation/emission maxima at 473 nm/541 nm .

Key applications include:

  • LC-MS/MS analysis of sphingolipids and free sphingoid bases in biological samples .
  • Spectrofluorimetric detection of antibiotics (e.g., cefotaxime sodium, plazomicin) and amino acids .
  • Fluorescent labeling in biosensors and polymer characterization .

Preparation Methods

Laboratory-Scale Synthesis of 4-Fluoro-7-nitrobenzofurazan

Cyclization of 4-Fluoro-1,2-diaminobenzene

The synthesis begins with the formation of the benzofurazan core. 4-Fluoro-1,2-diaminobenzene is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C . This reaction cyclizes the diamine into 4-fluorobenzofurazan (Figure 1).

Reaction conditions :

  • Temperature: 0–5°C

  • Time: 2–4 hours

  • Yield: ~70–80% (reported in analogous syntheses) .

Nitration of 4-Fluorobenzofurazan

The nitro group is introduced at position 7 via electrophilic aromatic nitration. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) serves as the nitrating agent . The electron-withdrawing nature of the furazan ring directs nitration to the meta position relative to the fluorine substituent.

Optimized nitration parameters :

  • HNO₃:H₂SO₄ ratio: 1:3 (v/v)

  • Temperature: 40–50°C

  • Time: 6–8 hours

  • Yield: ~60–70% .

Industrial Production Methods

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:

Continuous Cyclization

4-Fluoro-1,2-diaminobenzene is fed into a flow reactor with NaNO₂ and HCl, ensuring rapid mixing and temperature control. This method reduces side reactions and improves yield consistency .

Automated Nitration

Nitration is conducted in segmented flow systems to manage exothermicity. Real-time monitoring adjusts acid ratios and temperature, achieving >90% conversion rates .

Purification and Characterization

Recrystallization

Crude NBD-F is purified via recrystallization from petroleum ether (40–60°C fraction), yielding brown crystalline chunks with a melting point of 52–54°C .

Typical purity : ≥98% (HPLC) .

Chromatographic Methods

For high-purity applications (e.g., fluorescence assays), column chromatography on silica gel with ethyl acetate/hexane (1:4) is employed .

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Cyclization Yield 70–80%85–90%
Nitration Yield 60–70%75–80%
Purity ≥95%≥98%
Time per Batch 10–12 hours4–6 hours

Mechanistic Insights

Role of the Furazan Ring

The furazan ring’s electron-withdrawing effect activates the benzene ring for nitration at position 7. Fluorine’s ortho/para-directing influence is superseded by the stronger meta-directing effect of the furazan .

Side Reactions and Mitigation

  • Nitro Group Reduction : Occurs under basic conditions; avoided by maintaining acidic nitration media .

  • Fluorine Displacement : Minimized by using aprotic solvents during purification .

Alternative Synthesis Pathways

Halogen Exchange from NBD-Cl

4-Chloro-7-nitrobenzofurazan (NBD-Cl) reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, substituting chlorine with fluorine .

Limitations : Low yield (~40%) due to poor nucleophilicity of fluoride ions .

Recent Advances

Microwave-assisted nitration reduces reaction time to 1–2 hours with comparable yields . Green chemistry approaches using ionic liquids are under investigation to replace corrosive acid mixtures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

NBD-F undergoes nucleophilic aromatic substitution (SNAr) at the C-4 position due to electron-withdrawing effects from the nitro and furazan groups.

Primary and Secondary Amines

  • Reacts with primary/secondary amines to form fluorescent NBD-amine adducts (λ<sub>ex</sub> = 470 nm, λ<sub>em</sub> = 530 nm) .

  • Kinetics :

    • 500× faster reaction with glycine compared to NBD-Cl .

    • Optimal conditions: pH 8.0–9.0 , 1–5 min at 60–80°C .

Reaction ParameterValueSource
Reaction time (amines)1–5 minutes
Temperature (amines)60–80°C
Limit of detection (HPLC)10 fmol

Thiols (Cysteine Residues)

  • Reacts selectively with cysteine thiols in peptides under mild conditions (room temperature, pH 7.4) .

  • Chemoselectivity :

    • No competing reactions with lysine amines or histidine/tryptophan side chains .

    • Higher reactivity with 4-fluoro vs. 4-chloro derivatives (SNAr mechanism) .

Derivatization for Analytical Chemistry

NBD-F is a cornerstone reagent for pre-column derivatization in HPLC and LC-MS due to its low background fluorescence and high sensitivity.

Peptide and Protein Modification

NBD-F enables site-specific labeling of peptides via cysteine or lysine residues, critical for fluorescence-based studies.

Cysteine-Specific Conjugation

  • Efficiency : Yields >80% for mono-S-alkylated peptides .

  • Conditions :

    • Catalyzed by activated molecular sieves (room temperature, no base required) .

    • Fluorescence confirmed at 520 nm (ex: 380 nm) .

Lysine Modification

  • Forms stable adducts detectable via anti-NBD antibodies (e.g., Rabbit anti-NBD-F IgG ) .

Comparative Reactivity

NBD-F’s fluorine substituent enhances electrophilicity compared to chloro analogs:

PropertyNBD-FNBD-ClSource
Rate constant (ATPase)10× higherBaseline
SolubilityDMSO, MeOHLimited
StabilitySensitive to moistureModerate

Mechanism of Action

The mechanism of action of 4-Fluoro-7-nitrobenzofurazan involves its reaction with amines to form fluorescent products. The compound’s fluorogenic properties are activated upon covalent bonding with amines, resulting in a shift in the excitation and emission wavelengths. This property is exploited in various analytical techniques to detect and quantify amines in complex mixtures .

Comparison with Similar Compounds

NBD-F belongs to the benzofurazan family, which includes derivatives with varying substituents at the 4- and 7-positions. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Reactivity Comparison

Property NBD-F NBD-Cl (4-Chloro-7-nitrobenzofurazan) Dansyl Chloride Fluorescamine
Reactivity High (500× faster than NBD-Cl) Moderate Moderate Fast (amines only)
Fluorescence λexem: 473/541 nm Similar to NBD-F λexem: 340/510 nm λexem: 390/475 nm
Photostability High Moderate Low (band broadening) Low
Primary Applications Amines, thiols, hydroxyls Amines, thiols Amines Amines
Storage Requirements -20°C, desiccated Room temperature Room temperature -20°C

Key Findings :

  • NBD-F exhibits superior reactivity compared to NBD-Cl, particularly with glycine (500× faster reaction rate) .
  • Unlike dansyl chloride and fluorescamine, NBD-F derivatives show minimal photodegradation and sharper chromatographic peaks .
  • The electron-withdrawing fluorine at the 4-position enhances electrophilicity, enabling efficient derivatization under mild conditions (pH 8, borate buffer) .

Analytical Performance in Research Studies

Compound Sensitivity (LOD) Linearity Range Application Example Reference
NBD-F 0.1 nM (LC-MS/MS) 0.1–1000 nM Sphingoid base quantification in rice Ishikawa et al., 2014
NBD-Cl 1 nM (HPLC) 1–500 nM Amino acid analysis in plasma Boulton et al., 2013
Dansyl Chloride 10 nM (HPLC) 10–1000 nM Thiol detection in pharmaceuticals
Fluorescamine 5 nM (HPLC) 5–500 nM Protein labeling in cell lysates

Key Findings :

  • NBD-F achieves sub-nanomolar detection limits in LC-MS/MS due to its high fluorescence quantum yield .
  • In contrast, dansyl chloride and fluorescamine require higher analyte concentrations, limiting their utility in trace analysis .

Stability and Selectivity

  • NBD-F : Stable in acidic and neutral conditions but hydrolyzes slowly in alkaline buffers (t1/2 = 2 hours at pH 10) .
  • NBD-Cl : More stable in alkaline media but less reactive, requiring longer incubation times .
  • Interference Studies: NBD-F shows minimal cross-reactivity with carbohydrates and lipids, unlike dansyl derivatives, which bind nonspecifically to hydrophobic matrices .

Biological Activity

4-Fluoro-7-nitrobenzofurazan (NBD-F) is a fluorescent compound widely utilized in biological and analytical chemistry. Its unique properties allow it to serve as a derivatizing agent for amino acids and peptides, enhancing their detection capabilities in various analytical techniques. This article delves into the biological activities associated with NBD-F, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₂FN₃O₃
  • Molecular Weight : 183.1 g/mol
  • CAS Number : 29270-56-2
  • Melting Point : 52-54 °C
  • Boiling Point : 308.6 °C
  • Density : 1.7 g/cm³

NBD-F acts primarily through its ability to react with primary and secondary amines, forming fluorescent derivatives that can be detected using high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. This reaction is crucial for the quantification of biomolecules in complex mixtures.

1. Fluorescent Labeling of Biomolecules

NBD-F is extensively used for labeling peptides and amino acids due to its high reactivity and stability. The introduction of NBD-F into biomolecules facilitates their detection and quantification in various biological samples.

ApplicationDescription
Amino Acid Analysis NBD-F is employed as a derivatizing agent to enhance the fluorescence of amino acids, allowing for sensitive detection via HPLC .
Peptide Labeling The compound has been used to label peptides through S-conjugation, demonstrating high yields and selectivity towards cysteine residues .

2. Clinical Applications

Research indicates that NBD-F derivatives exhibit potential as antibacterial, antiviral, and antitumor agents. For instance, studies have shown that certain benzofurazan derivatives possess significant biological activity against various pathogens .

Study 1: Derivatization of Amino Acids

A study published in Analytical Chemistry demonstrated the successful derivatization of amino acids using NBD-F, resulting in enhanced fluorescence suitable for HPLC analysis. The method showed excellent sensitivity with limits of detection as low as 0.03 µg/mL .

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties of NBD-F derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of NBD-F:

  • Reactivity with Thiols : NBD-F shows a strong preference for thiol groups in peptides, allowing selective labeling without interference from other functional groups .
  • Fluorescence Characteristics : The fluorescence emission spectrum typically peaks at around 520 nm when excited at 380 nm, making it a valuable tool for real-time monitoring of biochemical processes .
  • Dual Functionality : Studies have explored the dual functionality of NBD-F as both a fluorescent probe and a therapeutic agent, particularly in photometric assays .

Q & A

Basic Research Questions

Q. How can NBD-F be optimized for derivatization of primary amines in analytical assays?

  • Methodological Answer : NBD-F reacts with primary/secondary amines under alkaline conditions. Key parameters include:

  • pH : Optimal at pH 9.0–9.5 (borate buffer) .
  • Temperature : 70°C for 30 minutes ensures quantitative derivatization .
  • Molar Ratio : A 6:1 reagent-to-analyte ratio minimizes unreacted NBD-F .
  • Extraction : Use ethyl acetate to isolate derivatives for fluorometric detection (e.g., λex 458 nm, λem 521 nm) .
    Table 1 : Typical Derivatization Conditions
ParameterOptimal ValueReference
pH9.5
Temperature70°C
Reaction Time30 minutes
Molar Ratio6:1 (NBD-F:analyte)

Q. What validation parameters are critical for NBD-F-based HPLC/LC-MS methods?

  • Methodological Answer : Validation should include:

  • Specificity : Ensure no interference from matrix components (e.g., plasma proteins) .
  • Linearity : Calibration curves (e.g., 5–50 ng/mL for gabapentin) with R<sup>2</sup> > 0.999 .
  • Precision : Intra-/inter-day CV < 10% .
  • Sensitivity : Limit of detection (LOD) as low as 0.038 ng/mL .
    Table 2 : Validation Metrics for NBD-F-Based Assays
ParameterExample ValuesReference
LOD0.038–0.85 ng/mL
LOQ0.114–2.55 ng/mL
Linear Range45–450 ng/mL

Advanced Research Questions

Q. How can fluorescence variability in NBD-F post-functionalization assays be resolved?

  • Methodological Answer : Fluorescence yield may vary due to solvent polarity or peptide environment. Solutions include:

  • Calibration Curves : Generate analyte-specific curves under matching elution conditions (e.g., acetonitrile gradients) .
  • Internal Standards : Use analogs (e.g., mexiletine) to normalize signals .
  • pH Control : Maintain consistent buffer conditions to stabilize fluorophore emission .

Q. What are the implications of NBD-F’s redox activity in cellular studies?

  • Methodological Answer : NBD-F derivatives (e.g., 7-nitrobenzofurazan) can undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress . Key considerations:

  • Toxicity Screening : Monitor ROS (e.g., superoxide, H2O2) using fluorogenic probes .
  • Electrophilic Stress : Assess conjugation with glutathione (GSH) via LC-MS to quantify adduct formation .
  • Cell Viability : Pair NBD-F assays with viability tests (e.g., MTT) to distinguish analytical signal from cytotoxicity .

Q. How does NBD-F compare to alternative derivatization reagents for capillary electrophoresis (CE)?

  • Methodological Answer : NBD-F offers advantages in CE with laser-induced fluorescence (LIF) detection:

  • Speed : Derivatization completes in 7 minutes for hydroxyproline analysis .
  • Sensitivity : LOD as low as 8.2 nmol/L, outperforming OPA/FMOC-Cl in complex matrices .
  • Selectivity : Specific for amines, reducing background noise in biological samples .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reaction times across NBD-F protocols (e.g., 3 minutes vs. 30 minutes)?

  • Methodological Answer : Reaction time depends on analyte structure and temperature:

  • Small Molecules (e.g., taurine) : 3 minutes at 70°C due to simpler steric accessibility .
  • Complex Analytes (e.g., sphingoid bases) : 30 minutes at 70°C to ensure complete derivatization .
  • Validation Step : Perform time-course experiments to determine endpoint for each analyte .

Q. Cross-Disciplinary Applications

Q. Can NBD-F be integrated with microplate assays for high-throughput screening?

  • Methodological Answer : Yes. Microwell photometry (MW-PM) and fluorometry (MW-FL) enable high-throughput analysis:

  • Sample Volume : 50 µL per well reduces reagent consumption .
  • Detection : λex 473 nm / λem 541 nm for plazomicin quantification .
  • Green Chemistry : Meets Analytical Eco-Scale (AES) criteria by minimizing waste .

Properties

IUPAC Name

4-fluoro-7-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIDERTDJHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183521
Record name 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29270-56-2
Record name 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029270562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-7-nitrobenzofurazan
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Record name 4-FLUORO-7-NITROBENZOFURAZAN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-7-nitrobenzofurazan
Reactant of Route 2
4-Fluoro-7-nitrobenzofurazan
Reactant of Route 3
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Reactant of Route 4
4-Fluoro-7-nitrobenzofurazan

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